molecular formula C23H19N3O4 B5062735 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole

5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole

Cat. No. B5062735
M. Wt: 401.4 g/mol
InChI Key: YWVQEQSUVKHVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBD or 2,5-bis(4-biphenylyl)-1,3,4-oxadiazole. It is a fluorescent dye that is used as a probe in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves the interaction of the compound with the target molecule. The fluorescent properties of PBD are due to the presence of the oxadiazole ring, which undergoes a photoinduced electron transfer reaction upon excitation. This results in the emission of light, which can be detected and measured.
Biochemical and Physiological Effects:
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It can bind to proteins, DNA, and other biomolecules, and can be used to study their interactions. PBD has also been shown to be effective in detecting cancer cells, which makes it a valuable tool in cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in lab experiments is its high sensitivity and specificity. It is also easy to use and can be used in a variety of applications. However, one of the limitations of using PBD is that it can be toxic to cells at high concentrations, which can affect the results of experiments.

Future Directions

There are many future directions for the use of 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in scientific research. One area of interest is the development of new methods for the detection of cancer cells using PBD. Another area of interest is the use of PBD in the study of protein-protein interactions. Additionally, there is potential for the use of PBD in the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

The synthesis of 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves the reaction of 4'-propoxy-4-biphenylylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitroaniline to form the intermediate product. The final product is obtained by reacting the intermediate with sodium azide in the presence of copper(I) iodide.

Scientific Research Applications

5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is widely used in scientific research as a fluorescent probe. It is used to study the binding of ligands to proteins, DNA, and other biomolecules. It is also used to measure the concentration of calcium ions in cells and tissues. PBD is also used as a marker for the detection of cancer cells.

properties

IUPAC Name

5-(3-nitrophenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-2-14-29-21-12-10-17(11-13-21)16-6-8-18(9-7-16)22-24-23(30-25-22)19-4-3-5-20(15-19)26(27)28/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVQEQSUVKHVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Nitrophenyl)-3-{4'-propoxy-[1,1'-biphenyl]-4-YL}-1,2,4-oxadiazole

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